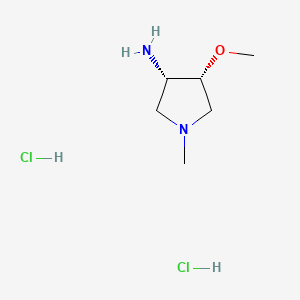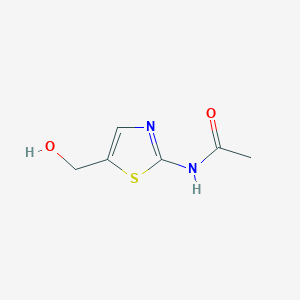![molecular formula C13H15NO3S B11754474 2-Tosyl-2-azaspiro[3.3]heptan-6-one](/img/structure/B11754474.png)
2-Tosyl-2-azaspiro[3.3]heptan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tosyl-2-azaspiro[33]heptan-6-one is a spirocyclic compound characterized by a unique structure that includes a tosyl group and an azaspiro scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tosyl-2-azaspiro[3.3]heptan-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of p-toluenesulfonamide with suitable electrophiles, followed by cyclization to form the spirocyclic structure. The reaction conditions often involve the use of bases such as potassium hydroxide in ethanol, followed by deprotection steps using magnesium turnings in methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. scalable synthetic procedures have been developed, which involve the use of sulfonic acid salts to improve the stability and solubility of the product .
Chemical Reactions Analysis
Types of Reactions
2-Tosyl-2-azaspiro[3.3]heptan-6-one undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the spirocyclic scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, reducing agents such as sodium borohydride, and oxidizing agents like potassium permanganate. The reaction conditions vary depending on the desired product but often involve standard laboratory techniques .
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
2-Tosyl-2-azaspiro[3.3]heptan-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential in drug design, particularly in the development of peptidomimetic drugs.
Industry: Utilized in the synthesis of functionalized sterically constrained amino acids
Mechanism of Action
The mechanism of action of 2-Tosyl-2-azaspiro[3.3]heptan-6-one involves its interaction with specific molecular targets. The compound’s unique spirocyclic structure allows it to act as a rigid ligand, potentially enhancing its binding affinity and selectivity for various biological targets. The exact pathways and molecular targets are still under investigation, but its rigidity is believed to contribute to its pronounced biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Azaspiro[3.3]heptane-6-carboxylic acid
- 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid
- 2-Oxa-6-azaspiro[3.3]heptane
Uniqueness
2-Tosyl-2-azaspiro[3.3]heptan-6-one is unique due to its tosyl group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar spirocyclic compounds, making it a valuable scaffold in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C13H15NO3S |
|---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptan-6-one |
InChI |
InChI=1S/C13H15NO3S/c1-10-2-4-12(5-3-10)18(16,17)14-8-13(9-14)6-11(15)7-13/h2-5H,6-9H2,1H3 |
InChI Key |
DBYOPGUKXJDUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine](/img/structure/B11754394.png)
![(4R,10R)-7-hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one](/img/structure/B11754398.png)



![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11754423.png)

![tert-butyl (7R,8aS)-7-aminohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B11754433.png)
![Octahydro-1h-pyrrolo[2,3-c]pyridine](/img/structure/B11754435.png)


![[(2-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11754458.png)


